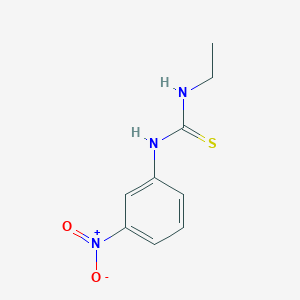

3-Ethyl-1-(3-nitrophenyl)thiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Ethyl-1-(3-nitrophenyl)thiourea is a derivative of thiourea, which is an organosulfur compound . Thioureas and their derivatives have applications in numerous fields such as organic synthesis and pharmaceutical industries . They are used as intermediates in several organic synthetic reactions .

Synthesis Analysis

Thiourea derivatives are synthesized by the reaction of various anilines with CS2 . A practically simple, mild, and efficient method has been developed for the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent .Molecular Structure Analysis

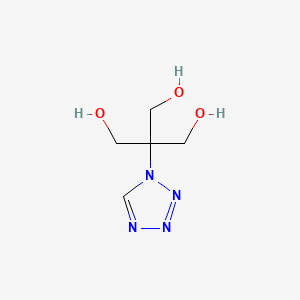

The molecular formula of 3-Ethyl-1-(3-nitrophenyl)thiourea is C9H11N3O2S . The average mass is 197.214 Da and the monoisotopic mass is 197.025894 Da .Scientific Research Applications

Antibacterial Properties

Thiourea and its derivatives have shown significant antibacterial properties . They have been tested against a variety of bacterial strains, demonstrating their potential in combating bacterial infections .

Antioxidant Properties

Thiourea derivatives have been found to possess antioxidant properties . This makes them potentially useful in mitigating oxidative stress, which is implicated in various diseases .

Anticancer Properties

Research has indicated that thiourea derivatives can exhibit anticancer properties . This suggests potential applications in cancer treatment .

Anti-inflammatory Properties

Thiourea derivatives have demonstrated anti-inflammatory properties . This could make them useful in the treatment of inflammatory conditions .

Anti-Alzheimer Properties

Thiourea derivatives have shown potential in the treatment of Alzheimer’s disease . This suggests they could be used in the development of new therapies for this condition .

Antituberculosis Properties

Thiourea derivatives have been found to have antituberculosis properties . This indicates potential applications in the treatment of tuberculosis .

Antimalarial Properties

Thiourea derivatives have demonstrated antimalarial properties . This suggests they could be used in the development of new antimalarial drugs .

Applications in Organic Synthesis

Thiourea and its derivatives are used as intermediates in several organic synthetic reactions . They have a wide range of uses in organic synthesis reactions, making them incredibly versatile compounds .

Mechanism of Action

The compounds synthesized from thiourea derivatives were screened for in vitro inhibition of α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) enzymes and for their antibacterial and antioxidant potentials . These compounds were also evaluated for their toxicological effects and potential to inhibit glucose-6-phosphatase (G6Pase) inhibition .

properties

IUPAC Name |

1-ethyl-3-(3-nitrophenyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2S/c1-2-10-9(15)11-7-4-3-5-8(6-7)12(13)14/h3-6H,2H2,1H3,(H2,10,11,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLSRYPAXAQWWKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=S)NC1=CC(=CC=C1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Bromo-6-methoxypyrazolo[1,5-A]pyridine](/img/structure/B2658006.png)

![Methyl 3-[(4-fluoro-2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2658009.png)

![Methyl 3-[{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}(phenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2658011.png)

![2,5-dichloro-N-(4-methoxybenzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2658014.png)

![1,3,5-trimethyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1H-pyrazole-4-carboxamide](/img/structure/B2658015.png)

![2-((3-fluorobenzyl)thio)-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2658020.png)

![1-(3,5-dimethoxybenzyl)-3-(4-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2658025.png)

![N-[[2-(Propan-2-ylsulfamoylmethyl)phenyl]methyl]but-2-ynamide](/img/structure/B2658026.png)